Cas no 623143-37-3 ((S)-1-(2-Methoxyphenyl)propan-1-amine)

(S)-1-(2-Methoxyphenyl)propan-1-amine structure
623143-37-3 structure
Product Name:(S)-1-(2-Methoxyphenyl)propan-1-amine
CAS-nummer:623143-37-3
MF:C10H15NO
MW:165.232202768326
MDL:MFCD08438888
CID:956468
PubChem ID:11586469
Update Time:2024-11-04

(S)-1-(2-Methoxyphenyl)propan-1-amine Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenemethanamine, alpha-ethyl-2-methoxy-, (alphaS)- (9CI)
    • (S)-1-(2-Methoxyphenyl)propan-1-amine
    • (1S)-1-(2-METHOXYPHENYL)PROPYLAMINE
    • (1S)-1-(2-methoxyphenyl)propan-1-amine
    • (1S)-1-(2-methoxyphenyl)propylamine, AldrichCPR
    • 623143-37-3
    • Y11966
    • AKOS015841955
    • MDL: MFCD08438888
    • Inchi: 1S/C10H15NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9H,3,11H2,1-2H3/t9-/m0/s1
    • InChI-sleutel: AOUJHJAMITZHPK-VIFPVBQESA-N
    • LACHT: O(C)C1C=CC=CC=1[C@H](CC)N

Berekende eigenschappen

  • Exacte massa: 165.115364102g/mol
  • Monoisotopische massa: 165.115364102g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 127
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 35.2
  • XLogP3: 1.7

(S)-1-(2-Methoxyphenyl)propan-1-amine Prijsmeer >>

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Crysdot LLC
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